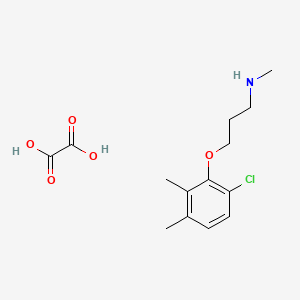
3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine;oxalic acid
Übersicht
Beschreibung
3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine; oxalic acid is a chemical compound that combines an amine with an oxalic acid salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine typically involves the reaction of 6-chloro-2,3-dimethylphenol with N-methylpropan-1-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group. The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine; oxalic acid has several research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine hydrochloride
- 3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine sulfate
Uniqueness
Compared to similar compounds, 3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine; oxalic acid is unique due to its specific combination with oxalic acid, which may confer distinct physicochemical properties and biological activities.
Eigenschaften
IUPAC Name |
3-(6-chloro-2,3-dimethylphenoxy)-N-methylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.C2H2O4/c1-9-5-6-11(13)12(10(9)2)15-8-4-7-14-3;3-1(4)2(5)6/h5-6,14H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYNPAHMJBKXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCCNC)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4094783.png)
![4-methyl-2-oxo-2H-chromen-7-yl 3-[(2-chloro-4-nitrophenyl)sulfanyl]propanoate](/img/structure/B4094786.png)
![Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy-](/img/structure/B4094798.png)
![methyl 4-[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-4-oxobutanoate](/img/structure/B4094801.png)
![phenyl 2-{[4-(phenylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4094806.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B4094813.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4094817.png)


![2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4094833.png)
![2-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B4094840.png)
![5-bromo-N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide](/img/structure/B4094851.png)

